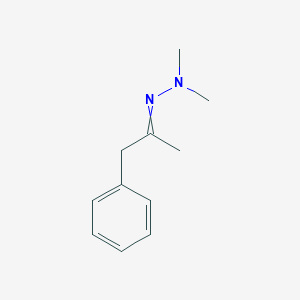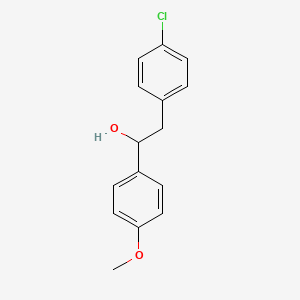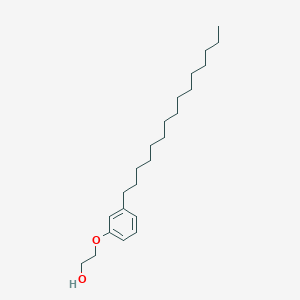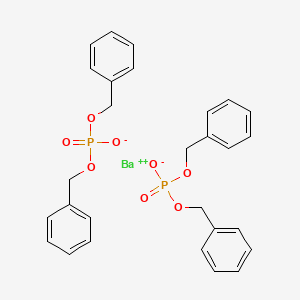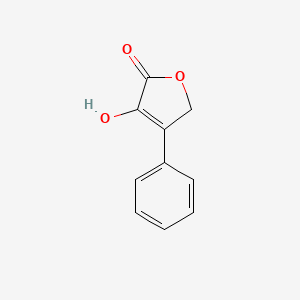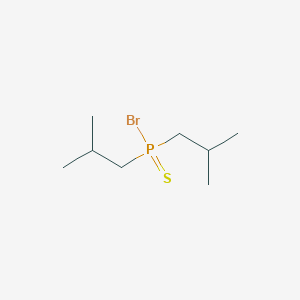
Bis(2-methylpropyl)phosphinothioic bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)phosphinothioic bromide is a chemical compound with the molecular formula C8H18BrPS It is a phosphinothioic bromide derivative, characterized by the presence of a phosphorus-sulfur bond and two 2-methylpropyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)phosphinothioic bromide typically involves the reaction of phosphorus tribromide (PBr3) with 2-methylpropyl alcohol (isobutanol) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphite ester, which is then converted to the phosphinothioic bromide by the addition of sulfur.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl)phosphinothioic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic oxides.
Reduction: Reduction reactions can convert it to phosphinothioic hydrides.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Phosphinothioic oxides.
Reduction: Phosphinothioic hydrides.
Substitution: Various substituted phosphinothioic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-methylpropyl)phosphinothioic bromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(2-methylpropyl)phosphinothioic bromide involves its interaction with molecular targets through its reactive phosphorus-sulfur bond. This bond can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s reactivity is influenced by the electronic and steric effects of the 2-methylpropyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methylpropyl)phosphinothioic chloride: Similar structure but with a chlorine atom instead of bromine.
Bis(2-methylpropyl)phosphinothioic iodide: Similar structure but with an iodine atom instead of bromine.
Bis(2-methylpropyl)phosphinothioic fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bis(2-methylpropyl)phosphinothioic bromide is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it suitable for certain reactions and applications where other halogen derivatives may not be as effective.
Propriétés
Numéro CAS |
4652-20-4 |
|---|---|
Formule moléculaire |
C8H18BrPS |
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
bromo-bis(2-methylpropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H18BrPS/c1-7(2)5-10(9,11)6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
ILIIQXCPKPFFBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP(=S)(CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
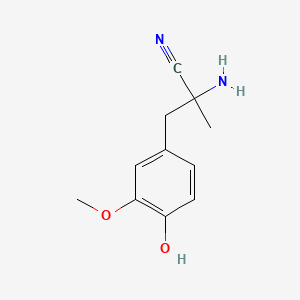
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
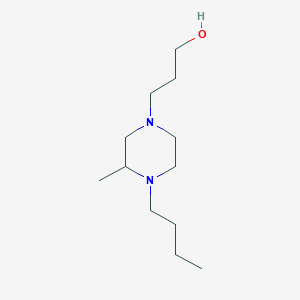
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
